Fluopyram

Description

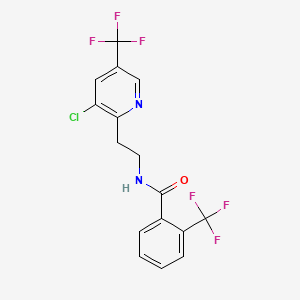

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF6N2O/c17-12-7-9(15(18,19)20)8-25-13(12)5-6-24-14(26)10-3-1-2-4-11(10)16(21,22)23/h1-4,7-8H,5-6H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDJTXBXMWJJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058151 | |

| Record name | Fluopyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658066-35-4 | |

| Record name | Fluopyram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658066-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluopyram [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658066354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluopyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | fluopyram (ISO); N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOPYRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0VT7K5302 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluopyram's Mechanism of Action in Fungi and Nematodes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluopyram is a broad-spectrum pesticide belonging to the novel chemical class of pyridinyl ethyl benzamides. It exhibits potent fungicidal and nematicidal activity through a highly specific mechanism of action. This technical guide provides a comprehensive overview of the molecular and cellular effects of this compound on fungi and nematodes, detailing its primary target, downstream consequences, and the experimental methodologies used to elucidate its function. Quantitative data on its efficacy and selectivity are presented, alongside visual representations of the key biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The primary molecular target of this compound in both fungi and nematodes is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain (ETC).[1][2][3][4] SDH is a critical enzyme that plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the Krebs cycle and participates in the transfer of electrons to the ubiquinone pool in the ETC.[5]

This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) .[1][2] It binds to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex, effectively blocking the electron transfer from succinate to ubiquinone.[6] This inhibition disrupts the mitochondrial respiratory chain, leading to a cascade of detrimental cellular events.[2][3] In fungi, this disruption affects all growth stages, from spore germination and germ tube elongation to mycelial growth and sporulation.[2][7][8] In nematodes, the immediate consequence is a rapid depletion of cellular energy (ATP), leading to paralysis and eventual death.[3][9][10]

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound.

Downstream Cellular Consequences in Nematodes

The inhibition of SDH by this compound in nematodes triggers a series of downstream cellular events, culminating in paralysis and death. These consequences include energy depletion, oxidative stress, and apoptosis.

ATP Depletion and Paralysis

The primary and most immediate effect of SDH inhibition is the severe depletion of adenosine triphosphate (ATP), the cell's main energy currency.[3] Studies on Caenorhabditis elegans, Meloidogyne incognita, and Heterodera schachtii have demonstrated a significant reduction in the adenylate energy charge (AEC) following this compound exposure.[9] An AEC value below 0.5 is associated with irreversible cell damage and death.[2] This rapid loss of energy leads to impaired muscle function, resulting in the characteristic paralysis observed in this compound-treated nematodes.[3][9]

Oxidative Stress and Apoptosis

This compound exposure has been shown to induce oxidative stress in nematodes, as evidenced by an increase in reactive oxygen species (ROS) production, lipofuscin and lipid accumulation, and malondialdehyde (MDA) levels.[1] Concurrently, a significant decrease in the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) is observed.[1]

This oxidative stress is linked to the induction of apoptosis, or programmed cell death. Gene expression studies in C. elegans have revealed that this compound exposure significantly influences the expression of genes associated with oxidative stress (e.g., gst-4, sod-3, mev-1), intestinal damage (e.g., mtm-6, nhx-2), and cell apoptosis (e.g., ced-13, ced-3, cep-1).[1]

The following diagram outlines the downstream signaling pathways affected by this compound in nematodes.

Quantitative Data on Efficacy and Selectivity

The efficacy of this compound varies depending on the target organism and the specific life stage. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Fungicidal Efficacy of this compound (EC50 Values)

| Fungal Species | EC50 (µg/mL) | Assay Type | Reference |

| Botrytis cinerea | 0.03 - 0.29 | Germ tube elongation | [11] |

| Botrytis cinerea | 5.389 | Mycelial growth | [12][13] |

| Alternaria solani | 0.244 | Mycelial growth | [12][13] |

| Fusarium virguliforme | 3.35 | Mycelial growth | [12][14] |

| Fusarium virguliforme | 2.28 | Conidia germination | [14] |

| Phytophthora capsica | 146.8 | Mycelial growth | [15] |

| Fusarium graminearum | 1.0326 - 4.8512 | Mycelial growth | [16] |

| Fusarium graminearum | 0.0952 - 0.2717 | Conidia germination | [16] |

Table 2: Nematicidal Efficacy and Selectivity of this compound

| Parameter | Organism | Value | Conditions | Reference |

| pIC50 (SDH Inhibition) | Caenorhabditis elegans | 8.5 | In vitro mitochondrial prep | [9] |

| Rat | < 5 | In vitro mitochondrial prep | [9] | |

| House fly | < 5 | In vitro mitochondrial prep | [9] | |

| Earthworm | < 5 | In vitro mitochondrial prep | [9] | |

| EC50 (Paralysis) | Meloidogyne incognita J2 | 0.9 µM (0.36 ppm) | 48h exposure | [2] |

| Heterodera schachtii J2 | 12.4 µM (4.9 ppm) | 48h exposure | [2] | |

| ATP Reduction | C. elegans, H. schachtii, M. incognita | ~40-49% | 20 ppm for 48h | [2] |

| LC50 (Mortality) | Artemia salina | 1.021 mg/mL | - | [10] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Fungal Growth Inhibition Assays

This assay determines the effect of this compound on the vegetative growth of fungi.

-

Materials: Potato Dextrose Agar (PDA), Petri dishes, this compound stock solution (in DMSO), fungal culture, sterile cork borer (5 mm diameter).

-

Procedure:

-

Prepare PDA and amend with various concentrations of this compound. A control with DMSO alone should be included.

-

Pour the amended PDA into sterile Petri dishes.

-

Once solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.[17]

-

Incubate the plates at the optimal temperature for the specific fungus in the dark.

-

Measure the radial growth of the fungal colony at regular intervals until the control colony reaches the edge of the plate.

-

Calculate the percentage of inhibition relative to the control and determine the EC50 value.

-

This assay assesses the impact of this compound on the germination of fungal spores.

-

Materials: Fungal spore suspension, sterile microscope slides or multi-well plates, this compound solutions, humidity chamber, lactophenol cotton blue.

-

Procedure:

-

Prepare a spore suspension from a sporulating fungal culture in sterile water.

-

Mix the spore suspension with different concentrations of this compound.

-

Place a drop of each mixture onto a microscope slide or in a well of a multi-well plate and incubate in a humidity chamber at an appropriate temperature for several hours.

-

Stop the germination by adding a drop of lactophenol cotton blue.

-

Observe under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated when the germ tube is at least half the length of the spore).

-

Calculate the percentage of germination inhibition and the EC50 value.[6]

-

The following diagram illustrates the workflow for fungal growth inhibition assays.

References

- 1. Oxidative stress, intestinal damage, and cell apoptosis: Toxicity induced by this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of this compound in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduced Sensitivity to this compound in Meloidogyne graminis following Long-Term Exposure in Golf Turf - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Screening of this compound-based formulation toxicity in non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | this compound activates systemic resistance in soybean [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide this compound and Investigation of the Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Fluopyram: A Technical Guide to Its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopyram is a broad-spectrum pyridinyl-ethyl-benzamide fungicide and nematicide developed by Bayer.[1][2] It is utilized in agriculture to control a variety of fungal diseases, including gray mold, powdery mildew, and apple scab, as well as to manage plant-parasitic nematodes.[3][4] Its unique dual functionality makes it a significant tool in integrated pest management (IPM) programs.[5] This technical guide provides an in-depth overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its application in research and development.

Physicochemical Properties

A comprehensive summary of this compound's physicochemical properties is presented below. These parameters are crucial for understanding its environmental fate, designing formulations, and developing analytical methods.

Identification and Chemical Structure

| Property | Value | Source(s) |

| IUPAC Name | N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide | [3] |

| CAS Number | 658066-35-4 | [3] |

| Chemical Formula | C₁₆H₁₁ClF₆N₂O | [3][6] |

| Molar Mass | 396.71 g/mol | [6][7] |

| Appearance | White powder | [8] |

Physical and Chemical Constants

| Property | Value | Temperature (°C) | Source(s) |

| Melting Point | 117.5 - 118 °C | N/A | [3][9] |

| Boiling Point | 318 - 321 °C | N/A | [3] |

| Vapor Pressure | 1.2 x 10⁻⁶ Pa | 20 | [10] |

| 3.1 x 10⁻⁶ Pa | 25 | ||

| pKa | No dissociation at environmentally relevant pH | N/A | [11] |

| Henry's Law Constant | 2.98 x 10⁻⁵ Pa m³/mol | 25 | [1] |

Solubility and Partitioning

| Property | Value | Temperature (°C) | Source(s) |

| Water Solubility | 15 - 16 mg/L (at pH 7) | 20 | [1][11][10] |

| Solubility in Organic Solvents | > 250 g/L in Methanol, Acetone, Ethyl acetate, Dichloromethane, Dimethyl Sulfoxide | 20 | [11][10] |

| n-Octanol/Water Partition Coefficient (log Kₒw) | 3.3 | 20 | [1][10] |

Mechanism of Action

This compound's biological activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI).[7][12] It specifically targets Complex II (succinate-ubiquinone oxidoreductase) in the mitochondrial respiratory chain of fungi and nematodes.[13][14] By binding to the ubiquinone-binding site of the SDH enzyme, this compound blocks the electron transport chain.[13] This inhibition disrupts the tricarboxylic acid (TCA) cycle and halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[4][12] The resulting energy deficit leads to paralysis and ultimately the death of the target organism.[4][15] This targeted mode of action provides both preventative and curative effects against fungal pathogens.[12]

Experimental Protocols

Detailed methodologies for key experiments related to the physicochemical properties and analysis of this compound are provided below.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This protocol is suitable for substances with a water solubility greater than 10 mg/L, making it appropriate for this compound.[16][17]

Methodology:

-

Preparation: Add an excess amount of this compound to a flask containing high-purity water. This ensures that a saturated solution is formed.

-

Equilibration: Seal the flask and agitate it at a constant temperature slightly above the test temperature (e.g., 30°C) for 24 hours to facilitate rapid equilibration.

-

Temperature Control: Reduce the temperature to the test temperature (20 ± 0.5°C) and continue to agitate for at least another 24 hours, allowing the system to reach equilibrium.

-

Phase Separation: Transfer the flask to a constant temperature bath at 20°C and let it stand to allow for the separation of undissolved this compound.

-

Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase. Centrifugation at the test temperature is recommended to ensure no solid particles are present.

-

Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Replicates: The determination should be performed at least in duplicate. The mean of two or more valid determinations is reported as the water solubility.

Determination of n-Octanol/Water Partition Coefficient (log Kₒw) (OECD Guideline 117 - HPLC Method)

This method estimates the log Kₒw by correlating the substance's retention time on a reverse-phase HPLC column with the known log Kₒw values of reference compounds.[10][15] It is suitable for log Kₒw values in the range of 0 to 6.[15]

Methodology:

-

System Setup: Use a reverse-phase HPLC system with a C18 column and an isocratic mobile phase (e.g., methanol/water mixture).

-

Calibration: Prepare a series of reference compounds with well-documented log Kₒw values that bracket the expected log Kₒw of this compound (3.3). Inject each reference standard and record its retention time (tᵣ).

-

Dead Time (t₀) Determination: Determine the column dead time by injecting a non-retained substance (e.g., thiourea).

-

Capacity Factor Calculation: For each reference compound, calculate the capacity factor (k) using the formula: k = (tᵣ - t₀) / t₀.

-

Calibration Curve: Plot a graph of log k versus log Kₒw for the reference compounds. A linear regression of this plot serves as the calibration curve.

-

Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system in duplicate. Record the mean retention time.

-

log Kₒw Determination: Calculate the capacity factor (k) for this compound. Using the regression equation from the calibration curve, interpolate the log Kₒw value for this compound.

Residue Analysis in Soil (QuEChERS and GC-MS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[4][7]

Methodology:

-

Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add a defined amount of water to hydrate it.[4]

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Shake or vortex vigorously for 1-5 minutes to extract the this compound from the soil matrix.[4]

-

Add a pre-packaged salt mixture (e.g., AOAC or EN standard salts, typically containing MgSO₄, NaCl, and buffering salts) to induce phase separation and stabilize the analyte.[7]

-

Immediately shake vigorously for another 1-2 minutes.[8]

-

Centrifuge the tube (e.g., at ≥3000 rcf for 5 minutes) to separate the acetonitrile layer from the aqueous and solid phases.[4]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant to a 2 mL micro-centrifuge tube containing a d-SPE cleanup sorbent mixture (e.g., anhydrous MgSO₄ to remove water and Primary Secondary Amine (PSA) to remove organic acids and other interferences).[7]

-

Vortex for 30 seconds and then centrifuge at high speed (e.g., ≥5000 rcf for 2 minutes).[4]

-

-

Analysis by GC-MS:

-

Carefully transfer the cleaned-up extract into an autosampler vial.

-

Inject a small volume (e.g., 1-2 µL) into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

The German multiresidue method DFG S19, which uses GC with mass-selective detection (GC-MSD), is a validated method for this compound analysis.[18]

-

Quantify this compound based on a calibration curve prepared from analytical standards.

-

References

- 1. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 3. weber.hu [weber.hu]

- 4. tandfonline.com [tandfonline.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. nucleus.iaea.org [nucleus.iaea.org]

- 8. sunlongbiotech.com [sunlongbiotech.com]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. oecd.org [oecd.org]

- 11. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Phytosafe [phytosafe.com]

- 15. oecd.org [oecd.org]

- 16. QuEChERS: Home [quechers.eu]

- 17. researchgate.net [researchgate.net]

- 18. hbmahesh.weebly.com [hbmahesh.weebly.com]

Fluopyram as a Succinate Dehydrogenase Inhibitor (SDHI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopyram is a broad-spectrum fungicide and nematicide belonging to the chemical class of pyridinyl-ethyl-benzamides.[1] It is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.[2][3] By disrupting cellular respiration, this compound effectively controls a wide range of fungal pathogens and nematodes. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Chemical Structure:

This compound's chemical structure, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide, is unique among SDHI fungicides.[1]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase enzyme, also known as Complex II, in the mitochondrial respiratory chain.[2][3]

The Role of Succinate Dehydrogenase

Succinate dehydrogenase is a key enzyme complex with a dual role in cellular metabolism:

-

Tricarboxylic Acid (TCA) Cycle: It catalyzes the oxidation of succinate to fumarate.[4]

-

Mitochondrial Electron Transport Chain: It transfers electrons from succinate to the ubiquinone pool.[5]

Inhibition by this compound

This compound binds to the ubiquinone binding site (Qp-site) of the SDH enzyme complex, which is formed by the SdhB, SdhC, and SdhD subunits.[6] This binding blocks the transfer of electrons from the iron-sulfur clusters in the SdhB subunit to ubiquinone.[6] The disruption of this process leads to:

-

Inhibition of Fungal Respiration: The blockage of the electron transport chain halts cellular respiration.[5]

-

Energy Depletion: The cessation of respiration prevents the production of ATP, the cell's primary energy currency.[4]

-

Inhibition of Fungal Growth: Consequently, vital fungal life stages are inhibited, including spore germination, germ tube elongation, mycelial growth, and sporulation.[3]

Signaling Pathway of SDH Inhibition

The inhibition of succinate dehydrogenase by this compound triggers a cascade of downstream cellular events. This can be visualized as a signaling pathway.

Quantitative Efficacy of this compound

The efficacy of this compound has been quantified against a variety of fungal pathogens and in different biological assays. The following tables summarize key quantitative data.

Table 1: EC₅₀ Values of this compound Against Various Fungal Pathogens

The half-maximal effective concentration (EC₅₀) is the concentration of a drug that gives half-maximal response.

| Fungal Species | Assay Type | Mean EC₅₀ (µg/mL) | EC₅₀ Range (µg/mL) | Reference(s) |

| Fusarium virguliforme | Mycelial Growth | 3.35 | 1.53 - 9.28 | [2][7] |

| Fusarium virguliforme | Conidia Germination | 2.28 | - | [2] |

| Fusarium brasiliense | Mycelial Growth | 1.96 | 0.8 - 4.24 | [8] |

| Fusarium tucumaniae | Mycelial Growth | 0.25 | 0.06 - 0.4 | [8] |

| Botrytis cinerea | Mycelial Growth | 5.389 | 0.03 - 0.29 | [9][10] |

| Alternaria solani | Mycelial Growth | 0.244 | - | [11] |

| Venturia inaequalis | Conidial Germ Tube Growth | 0.176 | 0.0002 - 0.815 | [12] |

| Venturia inaequalis | Mycelial Growth | 2.02 | 0.127 - 4.00 | [12] |

Table 2: IC₅₀ Values of this compound for Succinate Dehydrogenase

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Organism | Enzyme Complex | IC₅₀ (µM) | Reference(s) |

| Botrytis cinerea | Succinate Cytochrome c Reductase | ~1 | [13] |

| Homo sapiens | Succinate Cytochrome c Reductase | ~10 | [13] |

| Lumbricus terrestris | Succinate Cytochrome c Reductase | ~10 | [13] |

| Apis mellifera | Succinate Cytochrome c Reductase | ~100 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and resistance mechanisms of this compound.

In Vitro Fungicide Sensitivity Assays

These assays are fundamental for determining the baseline sensitivity of a fungal population to a fungicide and for monitoring the development of resistance.[14]

This protocol is adapted from methods used to determine the EC₅₀ of this compound against various fungal isolates.[2]

-

Media Preparation: Prepare potato dextrose agar (PDA) and autoclave. Cool to 50-55°C in a water bath.

-

Fungicide Amendment: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Add the required volume of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL). For the control, add an equivalent volume of the solvent.

-

Pouring Plates: Pour the amended and control PDA into petri dishes and allow them to solidify.

-

Inoculation: Take mycelial plugs from the actively growing edge of a fresh fungal culture using a sterile cork borer and place one in the center of each plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

-

Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.

-

Analysis: Calculate the average diameter for each plate and determine the percentage of mycelial growth inhibition relative to the control. Use statistical software to perform a probit or log-logistic regression analysis to calculate the EC₅₀ value.[7]

This protocol is used to assess the effect of this compound on spore germination.[2]

-

Spore Suspension Preparation: Harvest conidia from a sporulating fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 20) and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the concentration using a hemocytometer.

-

Fungicide-Amended Media: Prepare PDA plates with a range of this compound concentrations as described in the mycelial growth inhibition assay.

-

Inoculation: Pipette a small volume of the conidial suspension onto the surface of the amended and control plates and spread evenly.

-

Incubation: Incubate the plates under conditions that promote germination (e.g., specific temperature and light/dark cycle).

-

Data Collection: After a set incubation period (e.g., 12-24 hours), observe the germination of at least 100 conidia per plate under a microscope. A conidium is considered germinated if the germ tube is at least as long as the conidium itself.

-

Analysis: Calculate the percentage of germination for each concentration and determine the EC₅₀ value using regression analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of SDH and is used to determine the IC₅₀ of inhibitors like this compound.

-

Enzyme Preparation: Isolate mitochondria from the target organism (e.g., fungal mycelia, animal tissue) using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, a substrate (sodium succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or nitroblue tetrazolium (NBT).[15]

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent) to the reaction mixture. Include a control with solvent only.

-

Reaction Initiation: Start the reaction by adding the mitochondrial preparation to the reaction mixture.

-

Spectrophotometric Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time. The rate of color change is proportional to SDH activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Fungicide Resistance

The repeated use of single-site fungicides like this compound can lead to the selection of resistant fungal strains.[16]

Molecular Basis of Resistance

The primary mechanism of resistance to SDHI fungicides is target site modification due to point mutations in the genes encoding the subunits of the SDH enzyme, primarily SdhB, SdhC, and SdhD.[5] These mutations can reduce the binding affinity of this compound to the Qp-site.

Logical Flow of Resistance Development

The development of fungicide resistance in a fungal population is a step-wise process driven by selection pressure.

Fungicide Development and Registration Workflow

The development and registration of a new chemical fungicide like this compound is a lengthy and complex process.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. no-tillfarmer.com [no-tillfarmer.com]

- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ndsu.edu [ndsu.edu]

- 6. benchchem.com [benchchem.com]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. This compound Sensitivity and Functional Characterization of SdhB in the Fusarium solani Species Complex Causing Soybean Sudden Death Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Biological activity of the succinate dehydrogenase inhibitor this compound against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. researchgate.net [researchgate.net]

- 14. 2011 Meeting | Laboratory methods for evaluating resistance in vitro [apsnet.org]

- 15. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]

- 16. mssoy.org [mssoy.org]

Fluopyram: A Technical Guide to its Nematicidal and Fungicidal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluopyram, a pyridinyl-ethyl-benzamide, is a broad-spectrum pesticide with both nematicidal and fungicidal properties.[1] Originally developed as a fungicide, its potent activity against a wide range of plant-parasitic nematodes has led to its dual use in agriculture.[2] This technical guide provides an in-depth overview of the nematicidal and fungicidal spectrum of this compound, its mode of action, and detailed experimental protocols for its evaluation.

Mode of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of both fungi and nematodes.[2][3] By binding to the ubiquinone binding site (Q-site) of the SDH complex, this compound effectively blocks the transfer of electrons from succinate to ubiquinone.[4] This disruption of the Krebs cycle and cellular respiration leads to a cessation of energy production (ATP synthesis), ultimately resulting in the paralysis and death of nematodes and the inhibition of fungal spore germination and mycelial growth.[2][4]

Below is a diagram illustrating the signaling pathway of this compound's inhibitory action on mitochondrial Complex II.

References

Molecular Basis of Fluopyram's Mode of Action on Nematode Mitochondrial Respiration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluopyram, a member of the succinate dehydrogenase inhibitor (SDHI) class of pesticides, has demonstrated significant nematicidal activity against a broad spectrum of plant-parasitic nematodes.[1][2] Its primary mode of action is the targeted inhibition of mitochondrial Complex II, also known as succinate dehydrogenase (SDH), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (mETC).[1][3][4][5] This inhibition disrupts cellular respiration, leading to a rapid depletion of adenosine triphosphate (ATP), which manifests as paralysis and ultimately, death of the nematode.[1][3][6] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental workflows.

Introduction

Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial crop yield losses annually.[3] Traditional nematicides have faced scrutiny due to concerns regarding environmental safety and the development of resistance.[1] this compound has emerged as a potent alternative, initially developed as a fungicide, its potent nematicidal properties have been well-documented.[1][2][4][5] This guide delves into the specific molecular interactions between this compound and the nematode mitochondrial respiratory chain, providing a detailed understanding for researchers and professionals in the field.

Molecular Mechanism of Action

This compound's efficacy as a nematicide is rooted in its highly specific interaction with succinate dehydrogenase (SDH), a key enzymatic complex embedded in the inner mitochondrial membrane.[1][3][4][5]

2.1. The Role of Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a multi-subunit protein complex that plays a dual role in cellular metabolism:

-

Tricarboxylic Acid (TCA) Cycle: It catalyzes the oxidation of succinate to fumarate.[3]

-

Mitochondrial Electron Transport Chain (mETC): It transfers electrons from succinate to the electron transport chain via its bound flavin adenine dinucleotide (FAD) and a series of iron-sulfur clusters, ultimately reducing ubiquinone (Coenzyme Q) to ubiquinol.

2.2. Inhibition of SDH by this compound

This compound acts as a potent and selective inhibitor of nematode SDH.[3][6] It binds to the ubiquinone-binding site (Q-site) of Complex II, effectively blocking the transfer of electrons from the iron-sulfur clusters to ubiquinone.[3] This blockage has two critical consequences:

-

Disruption of the mETC: The flow of electrons through the respiratory chain is halted at Complex II, preventing the subsequent transfer of electrons to Complex III and Complex IV. This directly inhibits the generation of the proton motive force required for ATP synthesis by ATP synthase (Complex V).

-

Inhibition of the TCA Cycle: The oxidation of succinate to fumarate is blocked, leading to an accumulation of succinate and a disruption of the TCA cycle's metabolic flux.

The net result of SDH inhibition is a severe energy deficit within the nematode's cells, leading to a rapid onset of paralysis and eventual death.[1][3][6]

Signaling Pathway of this compound's Action

Caption: Molecular action of this compound on nematode mitochondrial respiration.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound against nematode SDH has been quantified, demonstrating its high efficacy at the molecular level.

| Compound | Organism | Target | pIC50 * | Reference |

| This compound | Caenorhabditis elegans | Succinate Dehydrogenase (SDH) | 8.5 | [3] |

| Atpenin A5 | Caenorhabditis elegans | Succinate Dehydrogenase (SDH) | 7.7 | [3] |

| Flutolanil | Caenorhabditis elegans | Succinate Dehydrogenase (SDH) | 6.5 | [3] |

| Atpenin A5 | Rat (Rattus sp.) | Succinate Dehydrogenase (SDH) | 8.2 | [3] |

| Atpenin A5 | House fly (Musca domestica) | Succinate Dehydrogenase (SDH) | 7.0 | [3] |

| Atpenin A5 | Earthworm (Eisenia fetida) | Succinate Dehydrogenase (SDH) | 8.1 | [3] |

| Flutolanil | Earthworm (Eisenia fetida) | Succinate Dehydrogenase (SDH) | 6.0 | [3] |

*pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

A key experiment to determine the inhibitory effect of this compound on nematode mitochondrial respiration is the measurement of succinate:ubiquinone reductase (Complex II) activity.

4.1. Protocol: Measurement of Succinate:Ubiquinone Reductase (Complex II) Activity

This protocol is adapted from the method described by Schleker et al. (2022).[3]

Objective: To quantify the enzymatic activity of Complex II in isolated nematode mitochondria and to determine the inhibitory potential of compounds like this compound.

Materials:

-

Isolated nematode mitochondria

-

50 mM KH2PO4 buffer (pH 7.2)

-

Dimethyl sulfoxide (DMSO)

-

2,6-dichlorophenolindophenol (DCPIP)

-

Decylubiquinone

-

Antimycin A

-

Butanedioic acid (succinate)

-

This compound or other inhibitors

-

384-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the nematode species of interest (e.g., C. elegans) using standard differential centrifugation techniques. Determine the protein concentration of the mitochondrial preparation.

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO.

-

Prepare working solutions of DCPIP (100 µM), decylubiquinone (20 µM), antimycin A (1 µM), and succinate (0.33%) in the KH2PO4 buffer.

-

-

Assay Reaction Mixture: In each well of a 384-well plate, prepare the following reaction mixture:

-

50 mM KH2PO4 (pH 7.2)

-

4% DMSO (final concentration)

-

100 µM DCPIP

-

20 µM decylubiquinone

-

1 µM antimycin A

-

Varying concentrations of the inhibitor (this compound)

-

-

Initiation of Reaction:

-

Add 1 µg of mitochondrial protein to each well.

-

Initiate the enzymatic reaction by adding 0.33% succinate.

-

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm using a spectrophotometer in kinetic mode. The reduction of DCPIP by electrons from succinate results in a color change that can be quantified.

-

Data Analysis:

-

Calculate the rate of DCPIP reduction for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

-

The pIC50 is calculated as the negative logarithm of the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for measuring Complex II activity and inhibition.

Selectivity and Differential Efficacy

An important aspect of this compound's utility is its selectivity for nematodes over other organisms, such as mammals, insects, and earthworms.[3] This selectivity is attributed to amino acid differences in the SDH subunits, particularly SDHC, at or near the ubiquinone-binding site.[3]

Furthermore, variations in this compound efficacy have been observed among different plant-parasitic nematode species. For instance, while this compound is lethal to Meloidogyne incognita, it is not to Heterodera schachtii.[3] This difference in sensitivity is also likely due to subtle variations in the amino acid sequence of the target SDH enzyme.

Conclusion

This compound's mode of action on nematodes is a well-defined process centered on the inhibition of mitochondrial Complex II (SDH). This targeted disruption of the mitochondrial electron transport chain leads to a rapid and potent nematicidal effect. The high pIC50 value against nematode SDH underscores its efficacy at the molecular level. The provided experimental protocol offers a robust method for further investigation into SDH inhibition and the development of novel nematicidal compounds. Understanding the molecular basis of this compound's action and the mechanisms of selectivity is crucial for its effective and sustainable use in integrated pest management strategies.

References

- 1. pomais.com [pomais.com]

- 2. pomais.com [pomais.com]

- 3. researchgate.net [researchgate.net]

- 4. The New Nematicide Cyclobutrifluram Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enhance Crop Protection with Velum Prime | Bayer Nematicides [cropscience.bayer.in]

Environmental fate and transport of fluopyram in soil and water systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of the fungicide fluopyram in soil and water systems. The information is compiled from a range of scientific studies and regulatory documents to support environmental risk assessment and research activities.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. This compound is a moderately soluble and persistent compound with a tendency to adsorb to soil particles. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethyl}-α,α,α-trifluoro-o-toluamide | [1][2] |

| CAS Number | 658066-35-4 | [1][2] |

| Molecular Formula | C₁₆H₁₁ClF₆N₂O | [1][2] |

| Molar Mass | 396.72 g/mol | [1] |

| Water Solubility (20°C) | 15-16 mg/L (pH 4-9) | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 3.3 | [4] |

| Vapor Pressure (25°C) | 2.33 x 10⁻⁷ Pa | [4] |

| Henry's Law Constant (25°C) | 2.94 x 10⁻¹⁰ atm·m³/mol | [4] |

Degradation in Soil and Water Systems

This compound is characterized by its high persistence in soil and aquatic environments. Degradation occurs through biotic and abiotic pathways, with microbial metabolism being a key factor in soil.

Soil Degradation

This compound is slight to highly persistent in soil, with its degradation rate being influenced by soil type, organic matter content, moisture, and temperature.[5][6] Aerobic degradation is the primary pathway, leading to the formation of several metabolites.

Table 2: Soil Degradation Half-life (DT₅₀) of this compound

| Condition | Soil Type | DT₅₀ (days) | Reference(s) |

| Aerobic Laboratory | Various | 162 - 746 | [4] |

| Aerobic Field (Europe) | Various | 21 - 386 | [5] |

| Aerobic Field (USA) | Various | 24 - 539 | [5] |

| Anaerobic Laboratory | Stable | Stable | [4] |

| Field Study | Silt Loam & Sandy Loam | 4.7 - 26.3 | [7][8] |

| Laboratory (25°C, field capacity) | Laterite Soil | 17.5 - 23.5 | [6][7] |

| Laboratory (25°C, field capacity) | Red Loam Soil | 16.0 - 23.3 | [6][7] |

| Laboratory (0.5 - 5 mg/kg) | Not specified | 64.2 - 93.6 | [6][7] |

The primary metabolites identified in soil are this compound-7-hydroxy and this compound-benzamide (BZM).[4][9] Further degradation can lead to the formation of pyridyl-carboxylic acid (PCA).[4]

Figure 1: Simplified degradation pathway of this compound in soil.

Aquatic Degradation

This compound is stable to hydrolysis at environmentally relevant pH values (4-9).[5] Photodegradation in water can occur, but it is generally a slow process. The presence of substances like Fe(III) and TiO₂ can accelerate aqueous photolysis under simulated sunlight.[10]

Table 3: Aquatic Degradation of this compound

| Degradation Process | Condition | Outcome | Reference(s) |

| Hydrolysis | pH 4, 7, 9 | Stable | [5] |

| Aqueous Photolysis | Simulated Sunlight | Slow degradation; products include compounds from intramolecular elimination of HCl, hydroxyl-substitution, and hydrogen extraction. | [10] |

Adsorption and Mobility in Soil

The mobility of this compound in soil is governed by its adsorption to soil particles, particularly organic matter and clay. With moderate Koc values, this compound is considered to have moderate mobility.[4][5] However, its strong adsorption can limit leaching potential in many soil types.

Table 4: Soil Adsorption and Mobility of this compound

| Parameter | Value | Interpretation | Reference(s) |

| Koc (mL/g) | 233 - 400 | Moderate Mobility | [11] |

| Koc (mL/g) | 266 - 460 | Moderate Mobility | [4] |

| Koc (mL/g) | 316 - 591 | Moderate Mobility | [5] |

| Kd (mL/g) | 0.45 - 7.26 | Varies with soil type | [11] |

The metabolite this compound-7-hydroxy has been reported to have moderate to high mobility in soil.[5]

Experimental Protocols

The following sections outline the general methodologies for key environmental fate studies, based on OECD guidelines and specific applications for this compound.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

-

Test System: Multiple soil types with varying characteristics (pH, organic carbon, texture) are used.[12][13] Samples are typically treated with ¹⁴C-labeled this compound to facilitate the tracking of the parent compound and its metabolites.[14]

-

Aerobic Phase: Treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for up to 120 days.[13][15] A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

-

Anaerobic Phase: Following an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions. Incubation then continues in the dark.

-

Sampling and Analysis: Soil samples are collected at various time points and extracted using appropriate solvents.[15] The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its transformation products.[14]

Adsorption/Desorption Batch Equilibrium (OECD 106)

This method is used to determine the extent to which this compound adsorbs to soil particles and its potential to desorb back into the soil solution.

-

Test System: Several soil types with characterized properties are used.[16][17]

-

Adsorption Phase: Soil samples are equilibrated with an aqueous solution of known this compound concentration (often in 0.01 M CaCl₂) for a predetermined period (e.g., 24-48 hours) with constant agitation.[18][19]

-

Analysis: After equilibration, the soil suspension is centrifuged, and the supernatant is analyzed for the this compound concentration. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.[19]

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a this compound-free solution, and the soil is resuspended and agitated for the same equilibration time. The concentration of desorbed this compound in the solution is then measured.

-

Data Interpretation: The results are used to calculate the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[20]

Figure 2: Generalized workflow for a soil adsorption/desorption study.

Hydrolysis as a Function of pH (OECD 111)

This study evaluates the abiotic degradation of this compound in water due to hydrolysis at different pH levels.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.[21][22]

-

Procedure: A known concentration of this compound is added to each buffer solution. The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by lower temperatures for definitive tests).[22][23]

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and any hydrolysis products.[21]

-

Data Interpretation: The rate of hydrolysis is determined, and the half-life (DT₅₀) at each pH is calculated. For this compound, results indicate it is stable to hydrolysis.[5]

Aqueous Photolysis (OECD 316)

This study determines the rate and pathway of this compound degradation in water when exposed to light.

-

Test System: A sterile, buffered aqueous solution of this compound is used.[24][25]

-

Procedure: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[24] Dark control samples are incubated under the same conditions but shielded from light to differentiate between photolytic and other degradation processes.[24]

-

Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and phototransformation products.[25]

-

Data Interpretation: The photodegradation rate and half-life are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.[25]

Analytical Methodology

The determination of this compound and its metabolites in soil and water samples typically involves a multi-step process:

-

Extraction: A common method for soil and plant matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which uses acetonitrile for extraction followed by a cleanup step with dispersive solid-phase extraction (d-SPE).[26] For water samples, direct injection or solid-phase extraction (SPE) may be employed.[3][27]

-

Analysis: The final determination is usually performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3][9][26] These techniques provide high selectivity and sensitivity for quantifying the target analytes at low residue levels.

Factors Influencing Environmental Fate and Transport

The overall environmental fate and transport of this compound is a complex interplay of its inherent properties and various environmental factors.

Figure 3: Key factors influencing the environmental fate of this compound.

Conclusion

This compound is a persistent fungicide with moderate mobility in soil. Its environmental fate is primarily driven by microbial degradation in soil and adsorption to soil organic matter and clay particles. While it is stable to hydrolysis, photodegradation in water can occur slowly. The potential for leaching exists, particularly in soils with low organic matter content, and its metabolite, this compound-7-hydroxy, may be more mobile than the parent compound. A thorough understanding of these processes, guided by standardized experimental protocols, is essential for assessing the environmental risks associated with the use of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. endsdhi.com [endsdhi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. epa.gov [epa.gov]

- 10. Photodegradation of the novel fungicide this compound in aqueous solution: kinetics, transformation products, and toxicity evolvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 15. oecd.org [oecd.org]

- 16. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 17. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 18. york.ac.uk [york.ac.uk]

- 19. oecd.org [oecd.org]

- 20. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 21. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 22. oecd.org [oecd.org]

- 23. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 24. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 25. shop.fera.co.uk [shop.fera.co.uk]

- 26. researchgate.net [researchgate.net]

- 27. pubs.usgs.gov [pubs.usgs.gov]

Ecotoxicological Profile of Fluopyram on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluopyram, a broad-spectrum fungicide and nematicide, functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[1][2] While effective against target pests, its impact on non-target organisms is a crucial aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the ecotoxicological profile of this compound, summarizing key toxicity data, detailing experimental protocols for cited studies, and visualizing associated signaling pathways and workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential environmental effects of this compound.

Mechanism of Action

This compound's primary mode of action is the inhibition of succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain.[1][2] This enzyme is responsible for the oxidation of succinate to fumarate in the Krebs cycle and the transfer of electrons to the ubiquinone pool. By blocking this crucial step, this compound disrupts cellular respiration and energy production, leading to cell death in susceptible organisms.[3]

Ecotoxicological Data on Non-Target Organisms

The following tables summarize the quantitative ecotoxicological data for this compound on various non-target organisms.

Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish | ||||

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | >10 | 96 hours | [2] |

| Cyprinus carpio (Common Carp) | LC50 | >10 | 96 hours | [2] |

| Invertebrates | ||||

| Daphnia magna (Water Flea) | EC50 (Immobilisation) | >10 | 48 hours | [4][5] |

| Artemia salina | LC50 | 1.021 | - | [6][7][8] |

| Algae | ||||

| Pseudokirchneriella subcapitata | ErC50 (Growth Rate) | 6.0 | 96 hours | |

| Pseudokirchneriella subcapitata | EbC50 (Biomass) | 4.3 | 96 hours | |

| Navicula pelliculosa | ErC50 (Growth Rate) | 9.6 | 96 hours | |

| Navicula pelliculosa | EbC50 (Biomass) | 6.1 | 96 hours | |

| Anabaena flos-aquae | ErC50, EbC50 | >9.69 | 96 hours | |

| Skeletonema costatum | ErC50, EbC50 | >1.13 | 96 hours | |

| Aquatic Plants | ||||

| Lemna gibba (Duckweed) | EC50 | 2.6 | 7 days |

Terrestrial Organisms

| Species | Endpoint | Value | Exposure Duration | Reference |

| Birds | ||||

| Colinus virginianus (Bobwhite Quail) | LD50 (oral) | >2000 mg/kg bw | - | [9] |

| Mammals | ||||

| Rat | LD50 (oral) | >2000 mg/kg bw | - | [9] |

| Rat | LD50 (dermal) | >2000 mg/kg bw | - | [9] |

| Rat | LC50 (inhalation) | >5.1 mg/L | 4 hours | [9] |

| Invertebrates | ||||

| Apis mellifera (Honeybee) | LD50 (oral) | 3.368 µ g/bee | - | [10] |

| Apis mellifera (Honeybee) | LC50 (oral) | 1.389 mg a.i./mL | 96 hours | |

| Eisenia fetida (Earthworm) | LC50 | >1000 mg/kg soil | 14 days | [11] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the ecotoxicological data tables. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

-

Test Organism: Oncorhynchus mykiss (Rainbow Trout) or other suitable species.

-

Test Type: Semi-static (daily renewal of test solutions).

-

Exposure Duration: 96 hours.

-

Test Concentrations: A geometric series of at least five concentrations and a control. A limit test at 100 mg/L may be performed if low toxicity is expected.

-

Test Conditions:

-

Temperature: 12-16°C for rainbow trout.

-

pH: 6.0-8.5.

-

Dissolved Oxygen: >60% of air saturation value.

-

Loading Rate: Not to exceed 0.8 g of fish per liter of test solution.

-

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (the concentration estimated to cause mortality in 50% of the test fish) is calculated at 96 hours.

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Type: Static or semi-static.

-

Exposure Duration: 48 hours.

-

Test Concentrations: At least five concentrations in a geometric series and a control. A limit test at 100 mg/L may be performed. *[12] Test Conditions:

-

Temperature: 20 ± 1°C.

-

pH: 6.0-9.0.

-

Water Hardness: e.g., M4 medium.

-

Photoperiod: 16 hours light, 8 hours dark.

-

-

Observations: Immobilisation (inability to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours. *[13][14] Endpoint: The EC50 (the concentration estimated to cause immobilisation in 50% of the daphnids) is calculated at 48 hours.

[4]##### 3.1.3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

-

Test Organism: Pseudokirchneriella subcapitata or other suitable species.

-

Test Type: Static.

-

Exposure Duration: 72 hours.

-

Test Concentrations: At least five concentrations in a geometric series and a control.

-

Test Conditions:

-

Temperature: 21-24°C.

-

Light: Continuous, uniform illumination.

-

Growth Medium: e.g., OECD TG 201 medium. *[15] Observations: Algal biomass is measured at least daily (e.g., by cell counts or fluorescence).

-

-

Endpoints:

-

ErC50: The concentration causing a 50% inhibition of the average specific growth rate.

-

EbC50: The concentration causing a 50% reduction in biomass at the end of the test.

-

Terrestrial Toxicity Testing

-

Test Organism: Colinus virginianus (Bobwhite Quail) or other suitable species.

-

Administration: Single oral dose (gavage or capsule).

-

Observation Period: At least 14 days.

-

Dose Levels: A limit test at 2000 mg/kg body weight is often conducted. For a definitive test, a range of dose levels is used.

-

Observations: Mortality, clinical signs of toxicity, and body weight changes are recorded.

-

Endpoint: The LD50 (the dose estimated to be lethal to 50% of the test birds) is calculated.

-

Test Organism: Apis mellifera (adult worker honeybees).

-

Administration: Bees are fed a sucrose solution containing the test substance for a defined period. * Exposure Duration: Typically 48 to 96 hours.

-

Dose Levels: At least five doses in a geometric series and a control.

-

Test Conditions:

-

Temperature: 25 ± 2°C.

-

Feeding: 50% (w/v) sucrose solution. * Observations: Mortality and any behavioral abnormalities are recorded at 4, 24, 48, 72, and 96 hours.

-

-

Endpoint: The LD50 (the dose in µg of active substance per bee that is lethal to 50% of the bees) is calculated.

Workflow for Honeybee Acute Oral Toxicity Test (OECD 213)

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. rvs.rivm.nl [rvs.rivm.nl]

- 3. Mode of action of this compound in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Screening of this compound-based formulation toxicity in non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. Acute oral toxicity, apoptosis, and immune response in nurse bees (Apis mellifera) induced by flupyradifurone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. oecd.org [oecd.org]

- 13. shop.fera.co.uk [shop.fera.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. swedenwaterresearch.se [swedenwaterresearch.se]

The Bioaccumulation Potential of Fluopyram: A Technical Guide for Researchers

An in-depth analysis of fluopyram's behavior in aquatic and terrestrial ecosystems, detailing its bioaccumulation potential, the experimental protocols for its assessment, and its molecular mechanism of action.

Executive Summary

This compound, a broad-spectrum fungicide and nematicide, is integral to modern agriculture for its efficacy against a wide range of plant pathogens. Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. While effective, the environmental fate of this compound, particularly its potential for bioaccumulation in non-target organisms, is a critical area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's bioaccumulation potential in both aquatic and terrestrial ecosystems. It is designed for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and a visualization of its molecular mechanism of action.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is a key indicator of its environmental risk. It is quantified using metrics such as the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF measures the accumulation of a chemical in an organism from water alone, while the BAF considers all routes of exposure, including diet and sediment. The octanol-water partition coefficient (log Kow) is a critical physicochemical property that indicates a substance's hydrophobicity and potential to accumulate in fatty tissues.

Physicochemical Properties

The lipophilicity of a compound, indicated by its log Kow, is a primary determinant of its bioaccumulation potential.

| Parameter | Value | Interpretation | Source |

| log Kow | 3.3 | High potential for bioaccumulation | [1](--INVALID-LINK--) |

Aquatic Ecosystems

The bioaccumulation of this compound in aquatic organisms is a key concern due to its potential for runoff from agricultural areas into water bodies.

| Organism | Endpoint | Value (L/kg) | Study Type | Comments | Source |

| Lepomis macrochirus (Bluegill sunfish) | BCF (whole fish) | 18 | Laboratory | Low potential.[1](--INVALID-LINK--) | [1](--INVALID-LINK--) |

| Daphnia magna (Water flea) | BCF/BAF | Data not available | - | Further research is needed to determine the bioaccumulation potential in this key indicator species. | - |

| Chironomus riparius (Midge larvae) | BAF | Data not available | - | As a sediment-dwelling organism, C. riparius is a critical species for assessing the bioaccumulation of sediment-bound this compound. | - |

| Hyalella azteca (Amphipod) | BCF/BAF | Data not available | - | This epibenthic detritivore is an important component of many freshwater ecosystems. | - |

| Lumbriculus variegatus (Oligochaete worm) | BAF | Data not available | - | This sediment-dwelling worm is a key model organism for bioaccumulation studies from sediment. | - |

Terrestrial Ecosystems

In terrestrial environments, this compound can accumulate in soil-dwelling organisms and be taken up by plants.

| Organism/Plant | Endpoint | Value | Study Type | Comments | Source |

| Eisenia fetida (Earthworm) | BAF | Data not available | - | While studies have shown that this compound can induce oxidative stress and affect reproduction, specific BAF values are not readily available. | - |

| Folsomia candida (Springtail) | BAF | Data not available | - | Toxicity studies have been conducted, but quantitative bioaccumulation data is lacking. | - |

| Enchytraeus albidus (White worm) | BAF | Data not available | - | Further research is needed to assess the bioaccumulation potential in this soil-dwelling invertebrate. | - |

| Allium fistulosum (Scallion) | BCF | 0.14 - 0.24 | Greenhouse | Indicates uptake from soil into the plant. | [2](--INVALID-LINK--) |

Experimental Protocols

Standardized testing guidelines are crucial for generating reliable and comparable bioaccumulation data. The following sections detail the methodologies for key experiments based on internationally recognized protocols.

Aquatic Bioaccumulation: OECD 305

The OECD Guideline for the Testing of Chemicals 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure" is the standard protocol for determining the bioconcentration and biomagnification potential of chemicals in fish.

Objective: To determine the uptake and depuration rate constants and the bioconcentration factor (BCF) or biomagnification factor (BMF) of a test substance in fish.

Method Summary:

-

Test Organism: A suitable fish species is selected, such as rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), or zebrafish (Danio rerio).

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance (e.g., this compound) in a flow-through system for a defined period (typically 28 days). Water and fish tissue samples are collected at regular intervals to measure the concentration of the test substance.

-

Depuration (Elimination Phase): After the uptake phase, the fish are transferred to clean, untreated water for a depuration period (typically up to 28 days). Fish tissue samples are collected at intervals to measure the rate of elimination of the test substance.

-

Analytical Chemistry: The concentration of this compound in water and fish tissue is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: The uptake and depuration rate constants (k₁ and k₂) are calculated from the concentration data. The kinetic bioconcentration factor (BCFk) is then calculated as the ratio of k₁/k₂. The steady-state bioconcentration factor (BCFss) can also be determined if a plateau in tissue concentration is reached during the uptake phase.

References

Elucidating the Photodegradation and Hydrolysis Pathways of Fluopyram: A Technical Guide

Introduction

Fluopyram, with the IUPAC name N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide, is a broad-spectrum fungicide and nematicide belonging to the chemical class of pyridinyl ethylbenzamides. It functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting cellular respiration and energy production. Given its widespread application in agriculture, a thorough understanding of its environmental fate is crucial for assessing potential ecological risks. This technical guide provides an in-depth examination of the abiotic degradation pathways of this compound, focusing on photodegradation and hydrolysis, supported by experimental data and protocols for researchers and drug development professionals.

Section 1: Photodegradation of this compound

Photodegradation, or photolysis, is a primary abiotic pathway for the transformation of this compound in aqueous environments. Exposure to ultraviolet (UV) radiation initiates a series of chemical reactions, leading to a variety of transformation products.

Photodegradation Pathways

Studies show that this compound degrades in aqueous solutions through several key reaction mechanisms when exposed to UV light. More than 90% of this compound can be photodegraded after three hours of irradiation with UV-C light (λ = 200–280 nm).[1] The principal pathways identified are:

-

Intramolecular Elimination of HCl: A primary and well-documented pathway involves cyclization between the chloro-substituted pyridinyl ring and the benzamide ring, resulting in the elimination of a neutral HCl molecule to form This compound-lactam .[1][2]

-

Hydroxylation: The addition of hydroxyl groups to either the parent this compound molecule or its degradation products is a major transformation route. This can result in mono-, di-, and even tri-hydroxylated products.[1]

-

Dechlorination/Hydrogen Extraction: The chlorine atom on the pyridine ring is substituted by a hydrogen atom, leading to the formation of dechlorinated this compound.[2]

-

Rearrangement and Dimerization: Other identified, though less common, pathways include molecular rearrangement after the loss of an ethylene group (H₂C=CH₂) and the formation of dimers.[1][3]

These initial transformations can be followed by further reactions, such as the hydroxylation of the this compound-lactam, creating a complex mixture of photoproducts over time.[1]

Visualization of Photodegradation Pathway

The following diagram illustrates the major photodegradation pathways of this compound.

Key Photodegradation Products

The structural elucidation of this compound's photoproducts is primarily achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS). The table below summarizes key identified products.[1]

| Product Identifier | m/z ([M+H]⁺) | Proposed Formation Mechanism |

| This compound (Parent) | 397 | - |

| P2, P3, P10 (Isomers) | 361 | Intramolecular Elimination of HCl (Lactam formation) |

| P9 (Isomers) | 429 | Dihydroxylation of this compound |

| P11 | 377 | Monohydroxylation of Lactam |

| P5 (Isomers) | 393 | Dihydroxylation of Lactam |

| P1, P4 | 351, 385 | Rearrangement Reactions |

| Table 1: Key photodegradation products of this compound identified via LC-MS/MS.[1] |

Factors Influencing Photodegradation Kinetics

The rate of this compound photodegradation is sensitive to several environmental factors.

| Condition | Light Source | Effect on Degradation Rate | Reference |

| Neutral pH (pH 7) | UV (≥200 nm) & Simulated Sunlight (≥290 nm) | Faster degradation compared to acidic or alkaline conditions. | [2] |

| Acidic & Alkaline pH | UV (≥200 nm) & Simulated Sunlight (≥290 nm) | Slower degradation. | [2] |

| Presence of Fe(III) (5 mg/L) | Simulated Sunlight | ~7-fold faster than in pure water. | [2] |

| Presence of TiO₂ (500 mg/L) | Simulated Sunlight | ~13-fold faster than in pure water. | [2] |

| Presence of Fulvic Acid, NO₃⁻ | UV Light | Slight effect on degradation rate. | [2] |

| Table 2: Factors influencing the aqueous photodegradation rate of this compound. |

Experimental Protocol for Photodegradation Analysis

This section details a typical experimental protocol for studying the photodegradation of this compound, based on methodologies reported in the literature.[1][4]

| Parameter | Description |

| Analyte Solution | 0.1 mmol L⁻¹ this compound standard prepared in a 0.1% acetonitrile (ACN) aqueous solution. |

| Irradiation Source | 150-W medium-pressure mercury lamp emitting UV-C light (λ = 200–280 nm). |

| Sampling | Aliquots of the solution are collected at various time intervals (e.g., 0, 20, 40, 60, 120, 180 minutes) during irradiation. |

| Analytical Instrument | Agilent 1200 series HPLC hyphenated to an AB Sciex 4000 QTRAP® MS/MS or similar. |

| Chromatographic Column | Agilent Eclipse XDB C8 (150 × 2.1 mm, 5 µm) or equivalent. |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% v/v formic acid. |

| MS/MS Detection | Positive electrospray ionization ((+)ESI) with Multiple Reaction Monitoring (MRM) for quantification and data-dependent scans for structural elucidation. |

| Source Temperature | 500 °C |

| Table 3: A representative experimental protocol for a this compound photodegradation study. |

Visualization of Experimental Workflow

The diagram below outlines the logical workflow for conducting a photodegradation experiment.

Section 2: Hydrolysis of this compound

Hydrolysis is an abiotic degradation process involving the reaction of a substance with water. For many pesticides, this is a key factor in their environmental persistence.

Hydrolytic Stability

This compound is consistently reported to be highly stable to hydrolysis under environmental conditions.[5][6] Studies conducted according to standardized guidelines (e.g., OECD 111) show that this compound does not undergo significant hydrolytic degradation in sterile aqueous buffer solutions at pH levels of 4, 7, and 9, even at elevated temperatures (e.g., 50°C).[6][7][8] Therefore, abiotic hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments.

Standard Experimental Protocol for Hydrolysis (OECD 111)